1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole
Overview
Description
1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a pyrazole ring substituted with a nitro group and a phenoxy group that is further substituted with chlorine and fluorine atoms. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It has been found to inhibit the activity of certain enzymes . These enzymes are involved in the growth and proliferation of cells.
Mode of Action
The compound interacts with its targets, leading to changes in their activity. This interaction can result in the inhibition of the enzymes, which can affect the growth and proliferation of cells. The exact nature of this interaction and the resulting changes are still being studied.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways, particularly those related to cell growth and proliferation . The downstream effects of these changes are still being investigated.
Pharmacokinetics
These properties can have a significant impact on the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. It has been found to have properties that can reduce inflammation in certain diseases. It has also been studied for its potential applications in the field of medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2-chloro-4-fluorophenol, is reacted with a suitable alkylating agent to form the phenoxy intermediate.
Nitration: The phenoxy intermediate is then subjected to nitration using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid to introduce the nitro group.
Pyrazole Ring Formation: The nitrated intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine and fluorine atoms on the phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium or platinum catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles for substitution reactions include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenoxy derivatives with various functional groups.
Scientific Research Applications
1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Used in the development of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Chloro-4-fluorophenoxy)-2-methyl-N-[(1R,2S,3S,5S,7S)-5-(methanesulfonyl)-2-adamantyl]propanamide
- 3-((2-Chloro-4-fluorophenoxy)methyl)-4-methoxybenzaldehyde
- 2-[(2-Chloro-4-fluorophenoxy)methyl]oxirane
Uniqueness
1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a pyrazole ring, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-((2-Chloro-4-fluorophenoxy)methyl)-4-nitro-1H-pyrazole is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique molecular structure, which includes a pyrazole ring substituted with a chloro-fluorophenoxy group and a nitro group. The chemical formula is , and it has a molecular weight of approximately 253.66 g/mol.
Antimicrobial Activity
Research has shown that various pyrazole derivatives exhibit significant antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against different bacterial strains. The minimum inhibitory concentration (MIC) values demonstrated potent activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's efficacy was linked to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 0.22 - 0.25 | Staphylococcus aureus |
Other Pyrazole Derivatives | 0.30 - 0.50 | E. coli |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. In vitro assays demonstrated that the compound induces apoptosis in cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The mechanism of action appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study:
A recent study evaluated the compound's effects on A549 cells, revealing an IC50 value of approximately 49.85 µM. The compound was shown to significantly reduce cell viability through apoptosis induction.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that it can downregulate the expression of TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial: Disruption of bacterial cell wall synthesis.
- Anticancer: Induction of apoptosis via mitochondrial pathways.
- Anti-inflammatory: Inhibition of cytokine signaling pathways.
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenoxy)methyl]-4-nitropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O3/c11-9-3-7(12)1-2-10(9)18-6-14-5-8(4-13-14)15(16)17/h1-5H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSBOAFTFWZKTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)OCN2C=C(C=N2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001202499 | |
Record name | 1-[(2-Chloro-4-fluorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003993-40-5 | |
Record name | 1-[(2-Chloro-4-fluorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003993-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(2-Chloro-4-fluorophenoxy)methyl]-4-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001202499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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